

Technical Guide: Physicochemical Properties of 2-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

Cat. No.: B064740

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and materials science.^[1] Its structure, featuring a bromine atom at the 2-position and a fluorine atom at the 6-position, provides unique electronic and reactive characteristics.^[1] The bromine atom functions as a reactive site for various cross-coupling reactions, enabling the synthesis of complex molecular architectures.^[1] This makes the compound a valuable intermediate in the development of novel therapeutic agents, particularly in research areas such as antimicrobial, antimalarial, and anticancer therapies.^[1] Furthermore, its aromatic and electron-rich properties are leveraged in the field of organic electronics, specifically in the creation of materials for Organic Light-Emitting Diodes (OLEDs).^[1]

This document provides a concise overview of the core physicochemical properties of **2-Bromo-6-fluoroquinoline**, specifically its molecular formula and molecular weight.

Core Physicochemical Data

The fundamental properties of **2-Bromo-6-fluoroquinoline** have been determined through standard chemical analysis and calculation. The molecular formula is derived from its known atomic composition, and the molecular weight is calculated based on this formula using standard atomic weights.

The key quantitative data for **2-Bromo-6-fluoroquinoline** (CAS RN: 159870-91-4) is summarized in the table below.[\[2\]](#)

Parameter	Value	Reference
Molecular Formula	C_9H_5BrFN	[2] [3]
Molecular Weight	226.05 g/mol	[2] [4]
Physical State	Solid	[2]

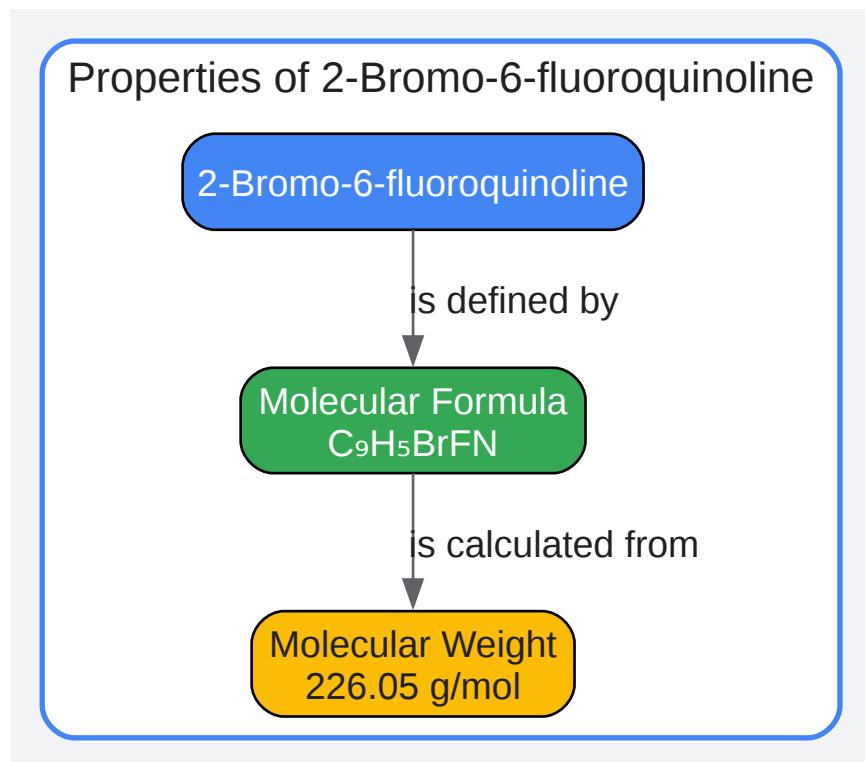
Methodology for Determination of Properties

3.1. Molecular Formula Determination

The molecular formula, C_9H_5BrFN , is established based on the known chemical structure of the molecule, which is confirmed through synthetic pathways and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods elucidate the precise arrangement and count of carbon, hydrogen, bromine, fluorine, and nitrogen atoms within the molecule.

3.2. Molecular Weight Calculation

The molecular weight of a compound is a calculated value, not an experimental one in the traditional sense. It is derived from the molecular formula and the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).


The calculation for **2-Bromo-6-fluoroquinoline** is as follows:

- $(9 \times \text{Atomic Weight of Carbon}) + (5 \times \text{Atomic Weight of Hydrogen}) + (1 \times \text{Atomic Weight of Bromine}) + (1 \times \text{Atomic Weight of Fluorine}) + (1 \times \text{Atomic Weight of Nitrogen})$
- $(9 \times 12.011) + (5 \times 1.008) + (1 \times 79.904) + (1 \times 18.998) + (1 \times 14.007) = 226.05 \text{ g/mol}$

This calculated monoisotopic mass is the value used universally in stoichiometry, chemical synthesis, and analytical characterizations.

Visualization of Core Properties

The logical relationship between the compound's identity, its elemental composition (formula), and its resulting mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this hierarchical relationship for **2-Bromo-6-fluoroquinoline**.

[Click to download full resolution via product page](#)

Core properties relationship for **2-Bromo-6-fluoroquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. doronscientific.com [doronscientific.com]
- 4. 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-6-fluoroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064740#2-bromo-6-fluoroquinoline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com